molecular formula C15H19NO3 B3251069 Tert-butyl 3-benzoylazetidine-1-carboxylate CAS No. 206446-44-8

Tert-butyl 3-benzoylazetidine-1-carboxylate

Cat. No.: B3251069
CAS No.: 206446-44-8
M. Wt: 261.32 g/mol
InChI Key: ZPAYGQJOYINJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-benzoylazetidine-1-carboxylate is an organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a benzoyl group, and a tert-butyl ester. It is used in various chemical and pharmaceutical applications due to its stability and reactivity.

Scientific Research Applications

Tert-butyl 3-benzoylazetidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a protecting group for carboxylic acids.

    Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-benzoylazetidine-1-carboxylate typically involves the reaction of 3-benzoylazetidine-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-benzoylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted azetidines or benzoyl derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 3-benzoylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The azetidine ring and benzoyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-benzoylazetidine-1-carboxylate: Unique due to its azetidine ring and tert-butyl ester.

    Tert-butyl 3-benzoylazetidine-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.

    Tert-butyl 3-benzoylazetidine-1-carboxylic acid: Similar structure but with a free carboxylic acid group.

Uniqueness

This compound is unique due to its combination of stability, reactivity, and the presence of the azetidine ring, which imparts specific chemical properties and reactivity patterns .

Properties

IUPAC Name

tert-butyl 3-benzoylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12(10-16)13(17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAYGQJOYINJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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